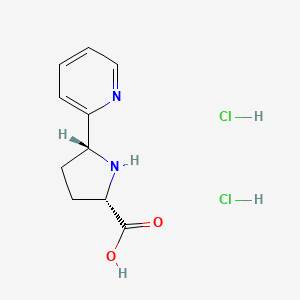
(2S,5R)-5-Pyridin-2-ylpyrrolidine-2-carboxylic acid;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5R)-5-Pyridin-2-ylpyrrolidine-2-carboxylic acid;dihydrochloride, commonly known as P2Y12 receptor antagonist, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of platelet aggregation and has been extensively studied for its therapeutic potential in various cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
Enantioselective Biotransformations and Synthetic Applications
Enantioselective biotransformations of racemic and meso pyrrolidine-2,5-dicarboxamides have been explored for their application in organic synthesis. The use of Rhodococcus erythropolis AJ270, an amidase-containing microbial whole cell catalyst, facilitated the kinetic resolution and desymmetrization of these compounds, producing enantiomerically pure derivatives. These derivatives were further converted into aza-nucleoside analogues and drug-like compounds, demonstrating the synthetic potential of biotransformation processes for the creation of pharmacologically relevant molecules (Chen et al., 2012).
Fluorination and Heterocyclic Synthesis
Microwave-assisted fluorination techniques have been employed to achieve fluorination of 2-acylpyrroles, leading to the synthesis of fluorohymenidin, a fluorinated pyrrole-imidazole alkaloid. This method exemplifies the utility of (2S,5R)-5-Pyridin-2-ylpyrrolidine-2-carboxylic acid derivatives in the synthesis of novel heterocyclic compounds with potential biological activities (Troegel & Lindel, 2012).
Coordination Chemistry and Material Science
Research in coordination chemistry has revealed that pyridine-dicarboxylic acid derivatives, including those related to (2S,5R)-5-Pyridin-2-ylpyrrolidine-2-carboxylic acid, can form complex structures with metals. These structures are significant for their potential applications in designing metal-organic frameworks (MOFs) with specific properties for catalysis, gas storage, and separation technologies. For example, the synthesis and characterization of lanthanide helicate coordination polymers and their assembly into 3D metal-organic framework structures have been investigated for their unique properties (Ghosh & Bharadwaj, 2004).
Novel Heat Resistance Polymeric Materials
Synthesis of novel heat resistance poly(amide-imide)s from specific dicarboxylic acids, including derivatives of pyridine-dicarboxylic acid, showcases the application of these compounds in material science. These polymers exhibit admirable thermal stability and solubility, indicating their potential use in high-performance materials (Hajibeygi et al., 2011).
Eigenschaften
IUPAC Name |
(2S,5R)-5-pyridin-2-ylpyrrolidine-2-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.2ClH/c13-10(14)9-5-4-8(12-9)7-3-1-2-6-11-7;;/h1-3,6,8-9,12H,4-5H2,(H,13,14);2*1H/t8-,9+;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAQVQBJFWRXHE-BPRGXCPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C2=CC=CC=N2)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N[C@H]1C2=CC=CC=N2)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [(4-methyl-5-{[(phenylacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B2663063.png)

![(E)-3-((4-(3-chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2663067.png)
![4-[Ethyl(methylsulfonyl)amino]benzoic acid](/img/structure/B2663069.png)
![3-Methyl-6-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyrimidin-4-one](/img/structure/B2663070.png)
![4-(bromomethyl)-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2663071.png)
![(2E)-2-(2-fluorophenyl)-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile](/img/structure/B2663072.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2663078.png)

![ethyl 1-[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B2663080.png)
![Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2663085.png)
